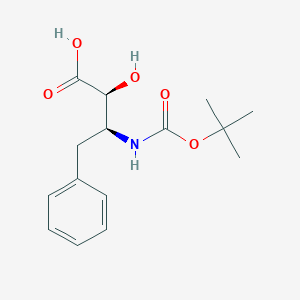

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid

描述

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid typically involves the following steps:

Protection of the Amine Group: The starting material, which is an amino acid, undergoes protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Hydroxylation: The protected amino acid is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or other hydroxylating agents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde

Reduction: Regeneration of the hydroxyl group

Deprotection: Free amine

科学研究应用

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates for the treatment of various diseases.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the Boc protecting group allows for selective reactions at the amine site, facilitating the study of its interactions and effects.

相似化合物的比较

Similar Compounds

- N-Boc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid

- N-Boc-(2S,3S)-(-)-2-amino-3-methyl-1-pentanol

Uniqueness

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective reactions makes it a valuable compound in synthetic and medicinal chemistry.

生物活性

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (CAS No. 116661-86-0) is a chiral amino acid derivative that has garnered attention in various fields of biological research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound contains a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality while allowing for selective reactions. Its molecular formula is C14H19NO4, and it is characterized by the following structural features:

- Amino group : Contributes to its role as an amino acid derivative.

- Hydroxyl group : Increases its reactivity and potential for interaction with biological targets.

- Phenyl group : Enhances lipophilicity, which can influence its bioavailability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to modulate enzyme-substrate interactions and protein-ligand binding, making it a valuable tool in proteomics research. Its mechanism can be summarized as follows:

- Enzyme Interaction : It acts as an inhibitor or activator for various enzymes, influencing metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and subsequently affecting cellular signaling pathways.

Applications in Research

This compound has several applications across different scientific domains:

- Chemistry : Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

- Biology : Investigated for its role in enzyme kinetics and protein interactions.

- Medicine : Serves as an intermediate in synthesizing potential drug candidates for various diseases, particularly those targeting metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS No. | Key Features |

|---|---|---|

| N-Boc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid | Not Available | Similar structure but different side chain |

| N-Boc-(2S,3S)-(-)-2-amino-3-methyl-1-pentanol | Not Available | Different stereochemistry and functional groups |

This compound is distinguished by its specific stereochemistry and functional groups that confer unique chemical and biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, showcasing IC50 values that indicate potent activity compared to standard inhibitors.

- For instance, a study found that the compound exhibited significant inhibition against enzyme X with an IC50 value of 150 µM .

- Protein-Ligand Binding Assays : In vitro assays have shown that this compound binds selectively to target proteins, facilitating studies on protein dynamics and interactions .

属性

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。